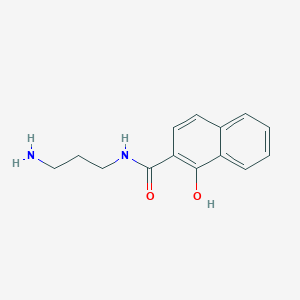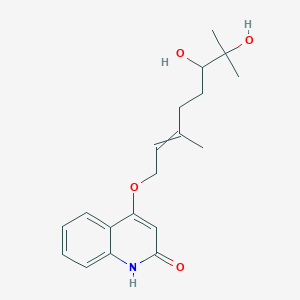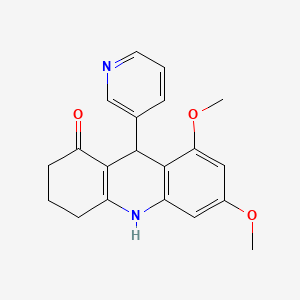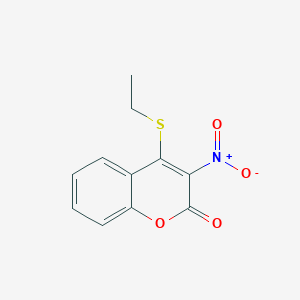![molecular formula C19H20FN3O4S B12480919 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B12480919.png)
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, a fluorobenzyl group, and a methanesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the introduction of the ethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step includes the sulfonation to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and sulfonamide moiety may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- N2-[(4-ethoxyphenyl)sulfonyl]-N2-(3-fluorobenzyl)-N-(4-methoxy-2-methylphenyl)isoleucinamide
Uniqueness
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring or have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C19H20FN3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(2-fluorophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C19H20FN3O4S/c1-3-26-16-10-8-14(9-11-16)19-21-18(27-22-19)13-23(28(2,24)25)12-15-6-4-5-7-17(15)20/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
UYWXYDKPHZEWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN(CC3=CC=CC=C3F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12480840.png)

![2-(4-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480845.png)
![2-(4-chlorophenoxy)-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12480852.png)

![4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid](/img/structure/B12480869.png)
![4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B12480884.png)

![2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B12480902.png)
![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12480904.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12480921.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480931.png)
